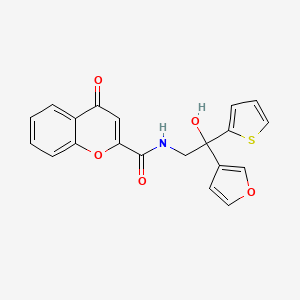

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5S/c22-15-10-17(26-16-5-2-1-4-14(15)16)19(23)21-12-20(24,13-7-8-25-11-13)18-6-3-9-27-18/h1-11,24H,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOAUXQAOQPBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Furan and Thiophene Rings : These aromatic heterocycles contribute to the compound's reactivity and biological interactions.

- Carboxamide Group : Enhances solubility and potential interaction with biological targets.

These structural elements suggest that the compound could exhibit diverse biological activities, similar to other derivatives containing furan and thiophene moieties.

Biological Activities

Research indicates that compounds similar to this compound have demonstrated various biological activities:

- Antioxidant Activity : Compounds with similar structures have shown significant free radical scavenging capabilities, which may protect cells from oxidative stress .

- Antimicrobial Properties : Studies on related compounds indicate potential antibacterial and antifungal activities, suggesting that this compound may interact with microbial enzymes or membranes .

- Anti-inflammatory Effects : The presence of functional groups capable of modulating inflammatory pathways has been noted in related studies, indicating potential therapeutic uses in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary investigations into structurally similar compounds have revealed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) .

The exact mechanism of action for this compound remains largely unexplored. However, insights can be drawn from studies on analogous compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammation .

- Molecular Interactions : Molecular docking studies suggest that these compounds may form hydrogen bonds with active site residues of target proteins, influencing their activity .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of related compounds:

Comparison with Similar Compounds

Structural Analogs of Chromene Carboxamides

Substituent Position and Heterocycle Variations

Compound 12 (): 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

- Differs in the chromene substitution position (3-carboxamide vs. 2-carboxamide in the target compound).

- The 4-sulfamoylphenyl group may confer distinct hydrogen-bonding capabilities compared to the target’s hydroxyethyl-heterocyclic substituent.

- Synthesized via condensation with salicylaldehyde and acetic acid, a method prone to yield variability .

- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Features a thiazolidinone ring instead of the hydroxyethyl group. Reported to exhibit antifungal activity, attributed to the synergistic effects of chromone and thiazolidinone pharmacophores . Molecular weight: 413.38 g/mol (calculated from C₁₈H₁₅N₂O₆S).

Heterocycle Modifications

- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Replaces chromene with a pyridine-carboxamide moiety.

Compounds with Thiophene/Furan Motifs

(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide ():

- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Combines furan-2-carboxamide with a thiazole ring. Molecular weight: 371.4 g/mol, comparable to the target compound’s estimated weight (~450–500 g/mol).

Key Comparative Data

Q & A

Q. What are the common synthetic routes for preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the chromone core (4-oxo-4H-chromene-2-carboxylic acid) via cyclization of substituted salicylaldehydes with malonic acid derivatives under acidic conditions.

- Step 2 : Functionalization of the side chain using a condensation reaction between the chromone carboxylic acid and a substituted ethanolamine derivative (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine). This step often employs coupling agents like EDCI/HOBt in anhydrous DMF .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography for intermediates .

Q. How is the compound characterized structurally, and what techniques are essential for validation?

Key characterization methods include:

- Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and molecular conformation. For example, bond angles (e.g., O4–C14–N2 = 123.15°) and torsional parameters validate stereochemistry .

- NMR spectroscopy : and NMR confirm proton environments (e.g., aromatic protons of chromone at δ 6.8–8.2 ppm) and carbon connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

- Antifungal activity : Disk diffusion assays against Candida albicans or Aspergillus fumigatus using fluconazole as a positive control .

- Anti-inflammatory assays : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity profiling : MTT assays on normal cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Basis sets like 6-311++G(d,p) are recommended for accuracy. Studies on similar chromone derivatives show HOMO localization on the chromone ring and LUMO on the thiophene moiety .

- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions for reaction site prediction .

- Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretching frequencies ~1700 cm) to confirm reliability .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules in the lattice?

- SHELX refinement : Use the SQUEEZE algorithm (implemented in PLATON) to model disordered solvent regions without overinterpreting electron density .

- Thermal ellipsoid analysis : Identify anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Complementary techniques : Pair SC-XRD with PXRD to confirm phase purity and rule out polymorphic interference .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Modification of substituents :

- Replace furan-3-yl with electron-deficient heterocycles (e.g., pyridine) to enhance antifungal potency .

- Introduce methyl groups at the chromone 6-position to improve metabolic stability .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Low yields in coupling steps : Optimize stoichiometry of coupling agents (e.g., 1.2 eq EDCI) and reaction time (48–72 hours) .

- Solvent removal : Replace DMF with less viscous solvents (e.g., THF) during workup to improve efficiency .

- Byproduct formation : Monitor reaction progress via TLC and employ orthogonal purification (e.g., sequential column chromatography) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.